1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Description

BenchChem offers high-quality 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

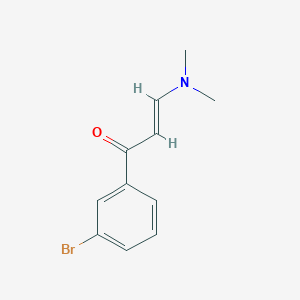

(E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBICCVMQKCGCST-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420819 |

Source

|

| Record name | (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203648-40-1 |

Source

|

| Record name | (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one chemical properties

An In-Depth Technical Guide to 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: Properties, Synthesis, and Applications

Executive Summary

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a versatile synthetic intermediate belonging to the class of enaminones, which are vinylogous amides. Structurally, it can also be considered an aza-chalcone analogue, a class of compounds known for a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and an exploration of its reactivity and utility in the fields of medicinal chemistry and organic synthesis. The molecule's unique bifunctionality—a reactive enaminone system for heterocycle synthesis and a bromophenyl moiety for cross-coupling reactions—positions it as a valuable building block for the development of novel chemical entities.

Core Compound Identity & Physicochemical Properties

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a stable, typically yellow solid at room temperature.[3] Its identity is established by its unique molecular structure and is cataloged under several identifiers. The most common isomer synthesized is the (E)-isomer due to greater thermodynamic stability.

Chemical Structure:

Caption: 2D Structure of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one | [4] |

| Molecular Formula | C₁₁H₁₂BrNO | [4][5] |

| Molecular Weight | 254.12 g/mol | [5][6] |

| CAS Number | 163852-04-8, 1203648-40-1 (E-isomer) | [5][6] |

| Appearance | Yellow solid | [3] |

| Canonical SMILES | CN(C)C=CC(=O)C1=CC(=CC=C1)Br | [4] |

| InChIKey | FBICCVMQKCGCST-UHFFFAOYSA-N | [4] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis and Mechanistic Considerations

The primary and most efficient synthesis of this compound involves the condensation of a substituted acetophenone with an amide acetal. This reaction is a cornerstone for the formation of enaminones.

Synthesis Pathway

The synthesis is achieved via the reaction of 3-bromoacetophenone with N,N-dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as a C1 synthon, providing the dimethylaminovinyl moiety that condenses with the ketone.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of enaminones.[3]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromoacetophenone (1.0 equiv.), N,N-dimethylformamide dimethyl acetal (3.0 equiv.), and dry xylene.

-

Expert Insight: Using an excess of DMFDMA drives the reaction equilibrium towards the product. Xylene is an excellent solvent due to its high boiling point, which facilitates the removal of the methanol byproduct, and its ability to dissolve the reactants.

-

-

Condensation: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the xylene under reduced pressure using a rotary evaporator.

-

Precipitation and Isolation: To the resulting residue, add petroleum ether and stir vigorously. The product, being insoluble in petroleum ether, will precipitate out.

-

Expert Insight: This step serves as a simple and effective initial purification, as the non-polar petroleum ether selectively precipitates the more polar product while leaving many non-polar impurities dissolved.

-

-

Final Purification: Collect the yellow solid by vacuum filtration and wash with a small amount of cold petroleum ether. The product can be further purified by recrystallization if necessary. A typical yield for this reaction is in the range of 50-60%.[3]

Reaction Mechanism

The reaction proceeds via the formation of an enol or enolate from 3-bromoacetophenone, which then acts as a nucleophile.

-

The active methylene group of 3-bromoacetophenone attacks the electrophilic carbon of DMFDMA.

-

This addition is followed by the elimination of a molecule of methanol.

-

A second elimination of methanol yields the final conjugated enaminone product. This process is driven by the formation of the stable, conjugated π-system.

Spectroscopic Characterization

While specific experimental spectra are not publicly available in comprehensive databases, the structure allows for a reliable prediction of its key spectroscopic features based on data from closely related chalcone and enaminone analogues.[7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | -N(CH₃)₂ | ~2.9 - 3.2 ppm (singlet, 6H) | Protons on the dimethylamino group. |

| Vinylic Protons | ~5.6 - 5.8 ppm (doublet, 1H), ~7.6 - 7.8 ppm (doublet, 1H) | Vinylic protons of the α,β-unsaturated system, with a large coupling constant (~12-15 Hz) typical for an (E)-configuration. | |

| Aromatic Protons | ~7.2 - 8.0 ppm (multiplets, 4H) | Protons on the 1,3-disubstituted benzene ring. | |

| ¹³C NMR | Carbonyl (C=O) | ~185 - 190 ppm | Ketone carbonyl carbon, deshielded. |

| Vinylic Carbons | ~95 ppm (α-carbon), ~155 ppm (β-carbon) | The β-carbon is significantly deshielded due to the electron-donating effect of the nitrogen. | |

| Aromatic Carbons | ~120 - 140 ppm | Aromatic carbons, including the carbon bearing the bromine atom (~122 ppm). | |

| -N(CH₃)₂ | ~40 - 45 ppm | Carbons of the dimethylamino group. | |

| IR Spectroscopy | C=O Stretch | ~1640 - 1660 cm⁻¹ | Conjugated ketone stretch, frequency lowered by conjugation with both the C=C bond and the nitrogen lone pair. |

| C=C Stretch | ~1580 - 1620 cm⁻¹ | Stretch of the enone double bond and aromatic rings. | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z ≈ 253/255 | Isotopic pattern characteristic of a single bromine atom (¹⁹Br/⁸¹Br ratio is ~1:1). |

Chemical Reactivity and Synthetic Applications

The synthetic value of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one stems from its two distinct and orthogonally reactive functional handles.

Caption: Key synthetic transformations enabled by the title compound.

Reactivity of the Enaminone System

The enaminone moiety is an excellent precursor for the synthesis of various five- and six-membered heterocycles. The dimethylamino group functions as an effective leaving group upon reaction with binucleophiles. This allows for facile cyclocondensation reactions.

-

Pyrazoles: Reaction with hydrazine or substituted hydrazines yields N-substituted pyrazoles.

-

Isoxazoles: Reaction with hydroxylamine hydrochloride leads to the formation of the isoxazole ring.[9]

-

Pyrimidines: Condensation with amidines, guanidine, or urea provides access to substituted pyrimidine cores, which are prevalent in pharmaceuticals.[9]

Reactivity of the Bromophenyl Group

The aryl bromide is a versatile handle for modern cross-coupling reactions, enabling the introduction of molecular diversity at this position. This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines under palladium catalysis forms new C-N bonds.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes introduces alkynyl substituents.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate.

-

Library Synthesis: The orthogonal reactivity described above makes it an ideal scaffold for generating large libraries of diverse compounds. One can first build a heterocyclic core via the enaminone and then diversify the molecule using cross-coupling on the bromophenyl group, or vice-versa.

-

Chalcone Analogues: As a substituted chalcone analogue, its derivatives are prime candidates for screening for a range of biological activities. Chalcones are known to possess anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[2][10][11] Specifically, dimethylamino-chalcone derivatives have been investigated as potent inhibitors of nitric oxide synthase, a key target in inflammation research.[10]

-

Molecular Probes: The core structure can be elaborated into fluorescent probes or affinity-based probes for chemical biology research by attaching reporter tags via cross-coupling reactions.

Safety and Handling

-

General Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere, as recommended by suppliers.[5] This suggests potential sensitivity to moisture or air over long-term storage.

-

Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

References

-

PubChem. (n.d.). 1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (2025). 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one. Université du Luxembourg. Retrieved from [Link]

-

Lee, J. K., et al. (2018). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-[3-(Dimethylamino)phenyl]prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Gabrielsen, M., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC - PubMed Central. Retrieved from [Link]

-

Rylski, M., et al. (2007). Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, H., et al. (2008). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. ResearchGate. Retrieved from [Link]

-

Al-Awadi, N. A. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Hussain, Y., et al. (2012). Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. PubMed. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Chalcone (1,3-Diphenyl-2-Propene-1-One) Scaffold Bearing Natural Compounds as Nitric Oxide Inhibitors: Promising Antiedema Agents. Retrieved from [Link]

-

Moskvina, V., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. ResearchGate. Retrieved from [Link]

-

Ferreira Araujo, N., & Baptista Ferreira, S. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3-BroMophenyl)-3-(diMethylaMino)-2-propen-1-one synthesis - chemicalbook [chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 163852-04-8|1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one|BLD Pharm [bldpharm.com]

- 6. 1203648-40-1|(E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a versatile enaminone building block with significant applications in synthetic organic chemistry and drug development. This document delves into its chemical identity, synthesis, detailed characterization, and its pivotal role as a precursor in the synthesis of complex heterocyclic scaffolds with pronounced pharmacological activity. A particular focus is placed on its utility in the synthesis of targeted covalent inhibitors, exemplified by the Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering both foundational knowledge and practical insights into the application of this important chemical entity.

Introduction: The Versatility of the Enaminone Scaffold

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts a dual reactivity profile, allowing them to act as both nucleophiles and electrophiles, making them exceptionally valuable intermediates in organic synthesis.[1] The enaminone scaffold is a prominent feature in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one, with the Chemical Abstracts Service (CAS) number 1203648-40-1 for its (E)-isomer, has emerged as a particularly useful building block. The presence of the bromophenyl group provides a handle for further functionalization through cross-coupling reactions, while the enaminone moiety serves as a versatile precursor for the construction of various heterocyclic systems, such as pyrimidines and pyridines.

Table 1: Chemical Identity of (E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

| Property | Value |

| CAS Number | 1203648-40-1 |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| IUPAC Name | (E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one |

Synthesis and Mechanism

The synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is typically achieved through a condensation reaction between 3-bromoacetophenone and a dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a classic example of the formation of an enaminone from a methyl ketone.

Synthetic Protocol

Reaction: Condensation of 3-bromoacetophenone with N,N-dimethylformamide dimethyl acetal.

Procedure:

-

To a solution of 3-bromoacetophenone (1.0 eq) in an appropriate solvent (e.g., toluene or xylene) is added N,N-dimethylformamide dimethyl acetal (2.0-3.0 eq).

-

The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitoring by TLC or LC-MS is recommended).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and excess reagent are removed under reduced pressure.

-

The resulting residue is triturated with a non-polar solvent, such as petroleum ether or hexane, to induce precipitation of the product.

-

The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum to afford 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one as a solid.

Mechanistic Rationale

The reaction proceeds through a nucleophilic attack of the enolate of 3-bromoacetophenone on the electrophilic carbon of the dimethylformamide acetal. This is followed by the elimination of two molecules of methanol to form the stable, conjugated enaminone product. The use of an excess of the dimethylformamide acetal drives the reaction to completion.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and dimethylamino protons. The coupling constant between the two vinylic protons is characteristic of the (E)-isomer.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons (with the carbon attached to the bromine atom showing a characteristic chemical shift), and the methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ketone and the C=C stretching of the enone system.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the dimethylamino group and other characteristic fragments.

Applications in Drug Development: A Gateway to Heterocyclic Pharmacophores

The true value of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one lies in its ability to serve as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. The enaminone moiety provides a reactive handle for cyclization reactions, while the bromophenyl group allows for late-stage diversification through cross-coupling reactions.

Synthesis of Pyrimidine and Pyridine Derivatives

Enaminones are well-established precursors for the synthesis of substituted pyrimidines and pyridines.[1] By reacting 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one with various binucleophiles, a diverse library of heterocyclic compounds can be generated. For instance, reaction with amidines, ureas, or guanidines can lead to the formation of pyrimidine rings, while reaction with compounds containing active methylene groups can yield pyridine derivatives. These heterocyclic cores are prevalent in a vast number of approved drugs and clinical candidates.

Case Study: Precursor to Zanubrutinib, a BTK Inhibitor

A compelling example of the utility of enaminone intermediates in modern drug discovery is in the synthesis of Zanubrutinib (Brukinsa®), a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells in various lymphomas and leukemias.[1][3]

While the exact synthetic route to Zanubrutinib using 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is proprietary, the core pyrazolo[1,5-a]pyrimidine scaffold of Zanubrutinib can be constructed from enaminone precursors. The synthesis involves the reaction of an aminopyrazole with a keto aldehyde equivalent, which can be derived from an enaminone like our title compound.[2]

Zanubrutinib functions as a covalent inhibitor of BTK. It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][3] This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade initiated by the B-cell receptor. The inhibition of BTK signaling leads to decreased B-cell proliferation and survival, ultimately inducing apoptosis in malignant B-cells.[4][5]

The B-cell receptor signaling pathway is a complex cascade of protein-protein interactions and phosphorylation events. Upon antigen binding to the BCR, a series of tyrosine kinases, including LYN and SYK, are activated. These kinases then phosphorylate and activate BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which leads to the activation of downstream pathways such as NF-κB and MAPK, promoting cell survival and proliferation.[6][7] Zanubrutinib's targeted inhibition of BTK effectively shuts down this entire pro-survival signaling network in B-cell malignancies.

Safety and Handling

As with all chemical reagents, 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one should be handled with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a chemical fume hood.[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat is required.

Handling and Storage:

-

Avoid inhalation of dust or vapors.[8]

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

For detailed safety information, it is imperative to consult the substance's specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its dual reactivity, makes it an ideal starting material for the construction of complex heterocyclic scaffolds. The successful application of related enaminones in the synthesis of targeted therapeutics like Zanubrutinib underscores the importance of this compound class in modern drug discovery. This technical guide provides a solid foundation for researchers and scientists to understand and effectively utilize this powerful synthetic intermediate in their own research and development endeavors.

References

-

What is the mechanism of Zanubrutinib? - Patsnap Synapse. (2024-07-17). Available at: [Link]

-

BTK Inhibitors Mechanism of Action. - ResearchGate. Available at: [Link]

-

Zanubrutinib | C27H29N5O3 | CID 135565884 - PubChem. Available at: [Link]

-

Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - NIH. (2023-11-24). Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC - NIH. (2021-05-03). Available at: [Link]

-

BTK, the new kid on the (oncology) block? - Frontiers. (2022-08-03). Available at: [Link]

-

Targeting Solid Tumors With BTK Inhibitors - PMC - NIH. Available at: [Link]

-

zanubrutinib - My Cancer Genome. Available at: [Link]

-

(PDF) Targeting Solid Tumors With BTK Inhibitors - ResearchGate. (2025-08-09). Available at: [Link]

-

How BTK inhibitors treat mantle cell lymphoma - MD Anderson Cancer Center. (2023-03-20). Available at: [Link]

Sources

- 1. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 2. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]

- 7. Targeting Solid Tumors With BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.enamine.net [enamine.enamine.net]

Unraveling the Enigma: A Proposed Mechanism of Action and Research Guide for 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the enaminone class of compounds, which are recognized for their versatile chemical reactivity and broad spectrum of biological activities. While the specific mechanism of action for this particular molecule remains to be fully elucidated, its structural features, particularly the α,β-unsaturated ketone system characteristic of chalcones and the enamine moiety, suggest a number of plausible biological targets and signaling pathways. This guide synthesizes the current understanding of related enaminone and chalcone pharmacophores to propose potential mechanisms of action for 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. Furthermore, it provides a comprehensive, step-by-step experimental framework for researchers to systematically investigate these hypotheses, ultimately paving the way for the discovery of novel therapeutic applications.

Introduction: The Therapeutic Potential of Enaminones

Enaminones are a compelling class of organic compounds characterized by a conjugated system of an amine and a carbonyl group linked by a carbon-carbon double bond. This unique structural motif renders them highly versatile synthons for the creation of a diverse array of heterocyclic compounds.[1][2] More importantly, the enaminone scaffold itself is associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The subject of this guide, 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one, is a representative member of this class, featuring a bromophenyl substituent that can significantly influence its pharmacokinetic and pharmacodynamic properties.

The core structure of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one also shares similarities with chalcones, which are 1,3-diphenyl-2-propen-1-ones. Chalcones are well-documented for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5][6][7][8] The α,β-unsaturated ketone moiety in both enaminones and chalcones is a key electrophilic center that can readily undergo Michael addition with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins. This reactivity is often central to their mechanism of action.

Given the absence of specific literature on the mechanism of action of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one, this guide will leverage the known biological activities of structurally related enaminones and chalcones to propose a series of testable hypotheses.

Physicochemical Properties and Synthesis

The synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one can be achieved through established synthetic routes. A common method involves the condensation of 1-(3-bromophenyl)ethan-1-one with a dimethylformamide derivative.[9]

| Property | Value | Source |

| Molecular Formula | C11H12BrNO | PubChem |

| Molecular Weight | 254.12 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Proposed Mechanisms of Action

Based on the structural characteristics of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one and the known pharmacology of related compounds, we propose the following potential mechanisms of action:

Modulation of Inflammatory Pathways

The α,β-unsaturated ketone moiety is a well-established pharmacophore for anti-inflammatory activity. We hypothesize that 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one may exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

-

Hypothesis 1a: Inhibition of NF-κB Signaling. The transcription factor NF-κB is a master regulator of inflammation. Many chalcones and other α,β-unsaturated ketones inhibit NF-κB activation by targeting components of its signaling cascade, such as IκB kinase (IKK).

-

Hypothesis 1b: Modulation of MAP Kinase Pathways. Mitogen-activated protein (MAP) kinase pathways, including ERK, JNK, and p38, play crucial roles in inflammation. Recent studies on 1,3-disubstituted prop-2-en-1-one derivatives have demonstrated their ability to inhibit neutrophilic inflammation by modulating MAPK and Akt pathways.[10]

-

Hypothesis 1c: Inhibition of Pro-inflammatory Enzymes. Enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key mediators of inflammation. The compound may directly inhibit the activity of these enzymes.

Figure 1: Proposed inhibition of inflammatory signaling pathways.

Anticancer Activity

The enaminone and chalcone scaffolds are present in numerous compounds with demonstrated anticancer activity.[5][11][12]

-

Hypothesis 2a: Induction of Apoptosis. The compound may induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activating caspases.

-

Hypothesis 2b: Cell Cycle Arrest. It could halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints (e.g., G2/M).

-

Hypothesis 2c: Inhibition of Angiogenesis. The formation of new blood vessels is crucial for tumor growth and metastasis. The compound may inhibit angiogenesis by targeting key factors like VEGF.

-

Hypothesis 2d: DNA Intercalation. Some nitrogen-containing heterocyclic compounds derived from enaminones are thought to exert their antitumor effects by intercalating with DNA.[11]

Figure 2: Hypothesized anticancer mechanisms of action.

Neurological Activity

Certain enaminones have shown activity as modulators of ion channels and neurotransmitter systems.

-

Hypothesis 3a: GABA-A Receptor Modulation. Some enaminone compounds are known to be potent allosteric modulators of γ-aminobutyric acidA (GABA-A) receptors, suggesting potential anticonvulsant or anxiolytic effects.[3]

-

Hypothesis 3b: Monoamine Transporter Inhibition. A structurally similar compound, (Z)-dimethylamino-1-(4-bromophenyl)-1-(3-pyridyl) propene, has been identified as a selective inhibitor of neuronal 5-hydroxytryptamine (serotonin) uptake.[13] This suggests that 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one could potentially interact with serotonin, dopamine, or norepinephrine transporters.

Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms of action, the following experimental workflow is recommended.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the most prominent biological activities of the compound.

-

Protocol 4.1.1: In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Treatment: Plate cells and treat with a concentration range of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Assay: Use a standard cell viability assay such as MTT or CellTiter-Glo to determine the IC50 value for each cell line.

-

-

Protocol 4.1.2: Anti-inflammatory Activity Assay

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Treatment: Pre-treat cells with the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Assay: Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent. Also, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

-

Protocol 4.1.3: Anticonvulsant Activity Screening (In Vivo)

-

Model: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.

-

Administration: Administer the compound intraperitoneally at various doses.

-

Observation: Observe the ability of the compound to prevent or delay the onset of seizures.

-

Target Identification and Validation

If significant activity is observed in the initial screens, the next step is to identify the specific molecular targets.

-

Protocol 4.2.1: Kinase Profiling

-

Assay: If anti-inflammatory or anticancer activity is confirmed, perform a broad in vitro kinase profiling screen against a panel of kinases (e.g., IKK, MAPKs, Akt).

-

Analysis: Identify kinases that are significantly inhibited by the compound.

-

-

Protocol 4.2.2: Receptor Binding Assays

-

Assay: If neurological activity is suspected, perform radioligand binding assays for GABA-A receptors and monoamine transporters (SERT, DAT, NET).

-

Analysis: Determine the binding affinity (Ki) of the compound for these targets.

-

-

Protocol 4.2.3: Western Blot Analysis for Pathway Elucidation

-

Sample Preparation: Treat relevant cell lines with the compound and appropriate stimuli (e.g., LPS for inflammation, a growth factor for cancer cells).

-

Analysis: Perform Western blotting to analyze the phosphorylation status and total protein levels of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, cleaved caspase-3).

-

Figure 3: Recommended experimental workflow.

Conclusion and Future Directions

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one represents a promising lead compound for drug discovery, belonging to the pharmacologically rich class of enaminones. While its precise mechanism of action is yet to be defined, its structural similarity to other bioactive enaminones and chalcones provides a strong foundation for targeted investigation. The proposed mechanisms, centered on the modulation of inflammatory, oncogenic, and neurological pathways, offer a rational starting point for research. The comprehensive experimental workflow outlined in this guide provides a clear and logical path for elucidating the compound's mechanism of action, from initial phenotypic screening to specific target identification and pathway analysis. Successful execution of this research plan will not only unravel the therapeutic potential of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one but also contribute to a deeper understanding of the structure-activity relationships within the broader class of enaminone compounds.

References

-

Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Available at: [Link]

-

The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry. Available at: [Link]

-

Enaminones: Exploring Additional Therapeutic Activities. ResearchGate. Available at: [Link]

-

Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules. Available at: [Link]

-

Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds. Available at: [Link]

-

1-(3-bromophenyl)-3-(dimethylamino)propan-1-one. PubChem. Available at: [Link]

-

(E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]

-

3-(Dimethylamino)-1-phenyl-2-propen-1-one. PubChem. Available at: [Link]

-

Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry. Available at: [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Pharmaceuticals. Available at: [Link]

-

Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Molecules. Available at: [Link]

-

Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. Archiv der Pharmazie. Available at: [Link]

-

(Z)-dimethylamino-1-(4-bromophenyl)-1-(3-pyridyl) propene (h 102/09), a new selective inhibitor of the neuronal 5-hydroxytryptamine uptake. Acta Pharmacologica et Toxicologica. Available at: [Link]

-

The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Molecules. Available at: [Link]

-

Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. Chemistry Central Journal. Available at: [Link]

Sources

- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(3-BroMophenyl)-3-(diMethylaMino)-2-propen-1-one synthesis - chemicalbook [chemicalbook.com]

- 10. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. (Z)-dimethylamino-1-(4-bromophenyl)-1-(3-pyridyl) propene (h 102/09), a new selective inhibitor of the neuronal 5-hydroxytryptamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the synthetic compound 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. Belonging to the versatile classes of enaminones and chalcones, this molecule stands at the intersection of chemical scaffolds known for a wide spectrum of pharmacological properties. While direct biological data on this specific compound is nascent, this document synthesizes information from structurally related analogues and the broader chemical classes to build a predictive framework for its therapeutic potential. We will delve into its synthesis, potential mechanisms of action, and propose a roadmap for its systematic biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel small molecules for therapeutic intervention.

Introduction: The Chemical Promise of a Hybrid Scaffold

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound characterized by a β-enaminone and a chalcone-like backbone. This unique structural amalgamation makes it a compelling candidate for biological investigation.

-

Enaminones are valued as crucial building blocks in the synthesis of a multitude of bioactive heterocyclic compounds. These derivatives are recognized for a wide array of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, antidepressant, and antiviral properties[1][2].

-

Chalcones , or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their diverse pharmacological effects, which include anti-inflammatory, anticancer, antioxidant, and antibacterial activities[3][4][5].

The presence of a bromine atom on the phenyl ring can enhance lipophilicity and potentially influence binding affinities to biological targets. The dimethylamino group, a common feature in many pharmacologically active compounds, can play a role in receptor interactions and pharmacokinetic properties.

Synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

The synthesis of the title compound is a straightforward process, typically achieved through the condensation of a substituted acetophenone with a dimethylformamide derivative.

Synthetic Pathway

A common method for the synthesis involves the reaction of 3-bromoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA).

Caption: Synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Experimental Protocol

A representative protocol for the synthesis is as follows:

-

To a solution of 3-bromoacetophenone in an appropriate solvent such as xylene, add an equimolar amount of dimethylformamide dimethyl acetal (DMF-DMA).

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue, often a solid, by recrystallization from a suitable solvent like petroleum ether to yield the desired product[6].

Predicted Biological Activities and Potential Therapeutic Targets

Based on the activities of structurally similar compounds and the broader classes of enaminones and chalcones, we can hypothesize several potential biological activities for 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Anticancer Activity

The chalcone scaffold is a well-established pharmacophore in cancer research. Many chalcone derivatives have demonstrated potent anticancer activities through various mechanisms.

-

Mechanism of Action: Potential mechanisms include induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. Structurally related chalcones have been shown to exhibit anti-invasive activity against human mammary carcinoma cells[7].

-

Potential Targets: Tubulin, protein kinases, and various signaling pathways involved in cancer progression.

Anti-inflammatory Activity

Both enaminones and chalcones are known to possess anti-inflammatory properties.

-

Mechanism of Action: Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and modulation of inflammatory signaling pathways like NF-κB. Derivatives of 1,3-disubstituted prop-2-en-1-one have been shown to inhibit neutrophilic inflammation by modulating MAPK and Akt pathways[8].

-

Potential Targets: COX-1, COX-2, 5-LOX, and key proteins in inflammatory cascades.

Neurological Activity

Structurally related compounds have shown activity in the central nervous system.

-

Anticonvulsant Properties: A similar compound, 1-diethylamino-3-phenylprop-2-en-1-one, has demonstrated anticonvulsant effects in various animal models[9][10]. The mechanism may involve interaction with chloride channels[9].

-

Serotonin Reuptake Inhibition: A related propene derivative, (Z)-dimethylamino-1-(4-bromophenyl)-1-(3-pyridyl) propene, was identified as a selective inhibitor of neuronal 5-hydroxytryptamine (serotonin) uptake[11]. This suggests a potential for antidepressant or anxiolytic activity.

-

Potential Targets: Voltage-gated ion channels, neurotransmitter transporters (e.g., SERT).

Antimicrobial and Antifungal Activity

Chalcones have been reported to exhibit a broad spectrum of antimicrobial and antifungal activities[3].

-

Mechanism of Action: Disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

-

Potential Targets: Key enzymes in microbial metabolic pathways, components of the cell wall or membrane.

Proposed Workflow for Biological Evaluation

A systematic approach is necessary to elucidate the biological activity profile of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Caption: Proposed workflow for biological evaluation.

Data Summary

The following table summarizes the potential biological activities and the rationale based on related compounds.

| Potential Biological Activity | Rationale/Evidence from Related Compounds | Key References |

| Anticancer | Chalcones exhibit anti-invasive properties against breast cancer cells. Enaminones are precursors to numerous anticancer compounds. | [7],[2],[12] |

| Anti-inflammatory | 1,3-disubstituted prop-2-en-1-one derivatives inhibit neutrophilic inflammation. Chalcones and enaminones are known anti-inflammatory agents. | [8],[1],[4] |

| Anticonvulsant | 1-diethylamino-3-phenylprop-2-en-1-one shows anticonvulsant activity in animal models. | [9],[10] |

| Antidepressant/Anxiolytic | A structurally similar propene derivative is a selective serotonin reuptake inhibitor. | [11] |

| Antimicrobial/Antifungal | Chalcones possess broad-spectrum antimicrobial and antifungal properties. | [3] |

| Antioxidant | Chalcone derivatives have been shown to have antioxidant activity. | [13] |

Conclusion and Future Directions

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a promising synthetic compound with a high potential for diverse biological activities. Its structural similarity to well-documented bioactive classes of enaminones and chalcones provides a strong foundation for further investigation. The proposed research roadmap, starting from in vitro screening to in vivo efficacy studies, will be crucial in delineating its therapeutic potential. Future research should focus on the systematic evaluation of its anticancer, anti-inflammatory, and neurological activities. Structure-activity relationship (SAR) studies, through the synthesis and testing of analogues, will also be instrumental in optimizing its pharmacological profile for potential drug development.

References

- Farghaly, T. A., Alosaimy, A. M., Al-Qurashi, N. T., Masaret, G. S., & Abdulwahab, H. G. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry, 24(8), 793-843.

- Al-Sufrani, H. H., & Abdel-Aziz, H. A. (2022). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry, 65(13), 1-8.

- Bentham Science Publishers. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry.

- ResearchGate. (n.d.). Structure of diverse β-enaminone derivatives with interesting biological activities.

- ChemicalBook. (n.d.). 1-(3-BroMophenyl)-3-(diMethylaMino)-2-propen-1-one synthesis.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2020). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities.

- Ross, S. B., & Ogren, S. O. (1976). (Z)-dimethylamino-1-(4-bromophenyl)-1-(3-pyridyl) propene (h 102/09), a new selective inhibitor of the neuronal 5-hydroxytryptamine uptake. Acta Pharmacologica et Toxicologica, 39(2), 152-166.

- Abdel-Halim, M., El-Gamil, D. S., Hammam, M. A., El-Shazly, M., Wang, Y. H., Kung, P. H., ... & Hwang, T. L. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry, 116049.

- Saleh, N. M., & Al-Malki, A. L. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. Chemistry Central Journal, 8(1), 23.

- Siddiqui, S., & Wicht, M. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Medicines, 10(9), 54.

- Siddiqui, S., & Wicht, M. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. PubMed.

- Kumar, A., & Sharma, G. (2022).

- Kumar, R., & Singh, P. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Molecules, 26(8), 2299.

- Singh, G., & Kumar, P. (2023). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics, 13(5), 134-142.

- De Pooter, H. L., Aboutabl, E. A., & De Buyck, L. F. (1995). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. Phytotherapy Research, 9(3), 188-191.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. 1-(3-BroMophenyl)-3-(diMethylaMino)-2-propen-1-one synthesis - chemicalbook [chemicalbook.com]

- 7. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (Z)-dimethylamino-1-(4-bromophenyl)-1-(3-pyridyl) propene (h 102/09), a new selective inhibitor of the neuronal 5-hydroxytryptamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a substituted enaminone, a class of organic compounds characterized by a conjugated system of an amine and a carbonyl group linked by a carbon-carbon double bond. This particular molecule has emerged as a valuable intermediate in medicinal chemistry, notably in the synthesis of sophisticated heterocyclic structures with potential therapeutic applications. This guide provides a comprehensive overview of its discovery, detailed synthesis, characterization, and the scientific context of its application, with a focus on delivering actionable insights for researchers in drug discovery and development.

Enaminones, in general, are recognized for their versatile reactivity, serving as key building blocks for a variety of heterocyclic compounds. Their unique electronic structure allows them to act as both nucleophiles and electrophiles, making them powerful tools in synthetic organic chemistry. The presence of the bromophenyl moiety in the target compound offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries for biological screening.

Discovery and Historical Context

The first documented appearance of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is not in a traditional discovery paper but rather within the patent literature, highlighting its role as a key synthetic intermediate. Specifically, a patent filed by Hoffmann-La Roche describes its use in the preparation of dihydro-benzo[b][1][2]diazepin-2-one derivatives.[3][4] These resulting benzodiazepine structures were investigated as metabotropic glutamate receptor 2 (mGluR2) antagonists, which are of significant interest for the treatment of neurological and psychiatric disorders.[3][5]

This initial application underscores the compound's importance not as a final drug candidate itself, but as a crucial component in the multi-step synthesis of more complex and biologically active molecules. Its design and synthesis were driven by the need for a versatile building block that could be readily converted into the desired diazepine core. The historical significance of this compound, therefore, lies in its enabling role in the exploration of new therapeutic agents targeting the glutamate system.

Synthesis and Characterization

The synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is typically achieved through a condensation reaction between a substituted acetophenone and a dimethylformamide acetal. This method is a variation of the broader class of reactions used to form enaminones.

Synthetic Pathway

The primary route for the synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one involves the reaction of 3-bromoacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Caption: Synthetic scheme for 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Experimental Protocol

A representative experimental protocol for the synthesis is as follows:

-

Reaction Setup: To a solution of 3-bromoacetophenone in a suitable solvent (e.g., toluene or xylene), add an excess of N,N-dimethylformamide dimethyl acetal.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified, often by recrystallization from a suitable solvent system (e.g., petroleum ether), to yield the desired product as a solid.

Characterization

The structural confirmation of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is established through various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| CAS Number | 163852-04-8 |

| Appearance | Typically a yellow solid |

Spectroscopic Data:

-

¹³C NMR (Computed): Predicted chemical shifts for the carbon atoms provide a fingerprint of the molecule's carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretching vibrations, as well as bands corresponding to the aromatic ring and the C-N bond of the dimethylamino group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Application in Medicinal Chemistry

As established in the patent literature, the primary application of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is as a synthetic intermediate for the preparation of mGluR2 antagonists. The enaminone functionality serves as a masked 1,3-dicarbonyl equivalent, which is a key structural motif for the subsequent cyclization to form the seven-membered benzodiazepine ring.

Logical Workflow for the Synthesis of mGluR2 Antagonists

The following diagram illustrates the conceptual workflow from the starting enaminone to the final benzodiazepine core structure.

Caption: Conceptual workflow from the enaminone to the benzodiazepine core.

The versatility of this intermediate allows for the introduction of various substituents on the benzodiazepine scaffold, enabling the exploration of structure-activity relationships (SAR) for mGluR2 antagonism. The bromo-substituent on the phenyl ring is particularly useful for late-stage functionalization via palladium-catalyzed cross-coupling reactions, further expanding the chemical diversity of the final products.

Conclusion

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one stands as a testament to the importance of key intermediates in the complex process of drug discovery. While not a therapeutic agent itself, its strategic design and synthesis have paved the way for the development of a novel class of mGluR2 antagonists. This technical guide has provided a detailed account of its known history, a reliable synthetic protocol, and its critical role in medicinal chemistry. For researchers in the field, a thorough understanding of such building blocks is essential for the rational design and efficient synthesis of the next generation of therapeutics.

References

-

AU2002312788B2 - Dihydro-benzo [b][1][2] diazepin-2-one derivatives as mGluR2 antagonists II - Google Patents. (URL: )

-

CN1535266A - 用作mGluR2拮抗剂Ⅱ的二氢-苯并[b][1][2]二氮杂 -2-酮衍生物 - Google Patents. (URL: )

- WO 2012/021382 A1 - Benzimidazolone derivatives as positive allosteric modulators of the mGluR2 receptor - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Exploration of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a versatile enaminone building block, and its derivatives. Enaminones are recognized for their utility as precursors in the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry. This document details the synthesis of the core compound, its characterization, and its subsequent transformation into biologically relevant pyrimidine, pyrazole, and isoxazole derivatives. The underlying principles of the synthetic methodologies, insights into experimental design, and the therapeutic potential of the resulting compounds are discussed. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Strategic Importance of Enaminones in Medicinal Chemistry

Enaminones, characterized by the β-amino-α,β-unsaturated carbonyl moiety, are highly valuable and versatile intermediates in organic synthesis. Their unique electronic properties, arising from the conjugation between the lone pair of the nitrogen atom and the carbonyl group, render them susceptible to a variety of chemical transformations. This reactivity makes them ideal precursors for the construction of diverse heterocyclic systems, which form the backbone of many pharmaceuticals. The ability to readily introduce various substituents onto the enaminone scaffold allows for the fine-tuning of the steric and electronic properties of the final products, a crucial aspect of modern drug design.

The subject of this guide, 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, is a particularly interesting starting material. The presence of the bromine atom on the phenyl ring offers a strategic handle for further functionalization through cross-coupling reactions, enabling the synthesis of a vast library of derivatives. Furthermore, the dimethylamino group serves as an excellent leaving group in cyclization reactions, facilitating the formation of various heterocyclic rings.

This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the generation of novel molecular entities with potential therapeutic value.

Synthesis and Characterization of the Core Scaffold: 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

The synthesis of the core enaminone is a straightforward and efficient process, typically achieved through the condensation of an acetophenone with a dimethylformamide acetal.

Synthetic Protocol

A common and effective method for the preparation of 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one involves the reaction of 3-bromoacetophenone with N,N-dimethylformamide dimethylacetal (DMF-DMA).[1]

Experimental Protocol:

-

To a solution of 3-bromoacetophenone (1.0 eq) in an appropriate solvent such as xylene, add N,N-dimethylformamide dimethylacetal (3.0 eq).[1]

-

The reaction mixture is then heated to reflux and monitored for completion, typically over several hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is triturated with a non-polar solvent, such as petroleum ether, to induce precipitation of the product.

-

The solid product is collected by filtration, washed with cold petroleum ether, and dried to afford 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one as a solid.[1]

The causality behind these choices lies in the reactivity of the starting materials. DMF-DMA serves as both a reactant, providing the dimethylamino- and a methylidene-equivalent, and a dehydrating agent, driving the condensation reaction to completion. Xylene is a suitable high-boiling solvent for this transformation.

Spectroscopic Characterization

The structure of the synthesized enaminone can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl ring, the vinylic protons of the propenone backbone, and the singlets for the two methyl groups of the dimethylamino moiety.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the vinylic carbons, the carbons of the aromatic ring, and the methyl carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the conjugated carbonyl group (C=O) and characteristic bands for the C=C double bond and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

The Enaminone as a Precursor for Heterocyclic Synthesis

The true utility of 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one lies in its ability to serve as a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. The enaminone system provides a reactive three-carbon unit that can readily undergo cyclization with various binucleophiles.

Caption: Synthetic pathways from the core enaminone.

Synthesis of Substituted Pyrimidines

Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are found in numerous clinically used drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[2][3]

Synthetic Rationale: The reaction of enaminones with guanidine is a well-established method for the synthesis of 2-aminopyrimidines. The reaction proceeds through a cyclocondensation mechanism where the guanidine acts as a binucleophile, attacking the electrophilic centers of the enaminone.

Experimental Protocol: Synthesis of 2-Amino-4-(3-bromophenyl)pyrimidine

-

To a solution of 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in a suitable solvent like ethanol or isopropanol, add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or sodium hydroxide (1.2 eq).

-

The reaction mixture is heated at reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 2-aminopyrimidine derivative.

Synthesis of Substituted Pyrazoles

Pyrazole derivatives are another important class of heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][4][5][6][7]

Synthetic Rationale: The reaction of enaminones with hydrazine or its derivatives provides a direct route to substituted pyrazoles. The hydrazine undergoes a cyclocondensation reaction with the 1,3-dicarbonyl equivalent of the enaminone.

Experimental Protocol: Synthesis of 3-(3-Bromophenyl)pyrazole

-

Dissolve 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in a protic solvent such as ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to reflux, depending on the reactivity of the substrate.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After completion, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to afford the target pyrazole.

Synthesis of Substituted Isoxazoles

Isoxazoles are five-membered heterocyclic compounds that are present in several clinically important drugs and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8]

Synthetic Rationale: The synthesis of isoxazoles from enaminones can be readily achieved through a cyclocondensation reaction with hydroxylamine.[8] This reaction provides a straightforward and efficient method for constructing the isoxazole ring.

Experimental Protocol: Synthesis of 3-(3-Bromophenyl)isoxazole

-

To a solution of 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in a solvent like ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or triethylamine (1.2 eq) to liberate the free hydroxylamine.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Once the reaction is complete, the mixture is cooled, and the solvent is removed in vacuo.

-

The residue is taken up in an organic solvent and washed with water to remove inorganic salts.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to give the desired isoxazole derivative.

Biological Evaluation of Derivatives: A Gateway to Novel Therapeutics

The synthesized pyrimidine, pyrazole, and isoxazole derivatives of 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one are prime candidates for biological screening due to the established pharmacological importance of these heterocyclic systems.

Caption: Workflow for biological evaluation.

Antimicrobial Activity

The derivatives can be screened for their antibacterial and antifungal activities against a panel of pathogenic microorganisms. Standard methods such as the broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) values. The results would provide insights into the structure-activity relationships (SAR), guiding the design of more potent antimicrobial agents.

Data Presentation: Hypothetical MIC Values (μg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| Pyrimidine Derivative | 16 | 32 | 64 |

| Pyrazole Derivative | 8 | 16 | 32 |

| Isoxazole Derivative | 32 | 64 | 16 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Anticancer Activity

The synthesized compounds can be evaluated for their cytotoxic effects against a panel of human cancer cell lines using assays such as the MTT or SRB assay. The IC₅₀ values (the concentration required to inhibit 50% of cell growth) can be determined to assess their potency. Further studies could involve investigating the mechanism of action, such as the inhibition of specific kinases or the induction of apoptosis. Enaminone derivatives have shown promise as anticancer agents.[6]

Conclusion and Future Directions

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and amenability to cyclization reactions make it an excellent starting point for the generation of diverse heterocyclic libraries. The resulting pyrimidine, pyrazole, and isoxazole derivatives are of significant interest for drug discovery, with the potential to yield novel antimicrobial and anticancer agents.

Future work in this area should focus on expanding the library of derivatives by exploring a wider range of binucleophiles and by utilizing the bromo-substituent for further diversification through cross-coupling reactions. In-depth mechanistic studies and in vivo evaluation of the most promising compounds will be crucial for translating these findings into tangible therapeutic solutions.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Dou, G., et al. (2013). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

-

Anticancer and antimicrobial activities of the novel pyrazole, pyridine, and pyrimidine candidates related to their chemical structures. (n.d.). ResearchGate. Retrieved from [Link]

-

Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]

- Process for synthesizing isoxazolines and isoxazoles. (n.d.). Google Patents.

-

Al-Suwaidan, I. A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Retrieved from [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]

- Process for bromination of pyrimidine. (n.d.). Google Patents.

-

PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021, February 19). YouTube. Retrieved from [Link]

-

Sharma, V., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Retrieved from [Link]

-

Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. Retrieved from [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (n.d.). PMC. Retrieved from [Link]

-

ISSN: 0975-8585 April - June 2013 RJPBCS Volume 4 Issue 2 Page No. 389. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

Sources

- 1. 1-(3-BroMophenyl)-3-(diMethylaMino)-2-propen-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. meddocsonline.org [meddocsonline.org]

- 7. mdpi.com [mdpi.com]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic In Vitro Evaluation of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: From Cytotoxicity Profiling to Mechanistic Insights

Authored For: Drug Discovery and Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary & Strategic Overview

The pursuit of novel therapeutic agents frequently begins with versatile chemical scaffolds capable of yielding diverse biological activities. The enaminone structure, characterized by the O=C-C=C-N conjugated system, represents one such promising scaffold.[1][2][3] This technical guide provides a comprehensive, field-proven framework for the initial in vitro characterization of a specific enaminone derivative, 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one .

Our approach is strategically tiered. We will first establish a foundational understanding of the compound's interaction with living cells by determining its dose-dependent cytotoxicity. This crucial first step defines the therapeutic window and informs the concentrations used in all subsequent, more complex functional assays. With a non-toxic concentration range established, we will then pivot to investigate a key potential therapeutic application for this class of compounds: anti-inflammatory activity. This will be explored by targeting one of the most critical pathways in inflammation, the NF-κB signaling cascade.

This document is designed not as a rigid set of instructions, but as a logical and scientifically-grounded workflow. It explains the causality behind experimental choices, ensuring that each step provides a validated dataset that logically informs the next phase of investigation.

Compound Profile: 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one